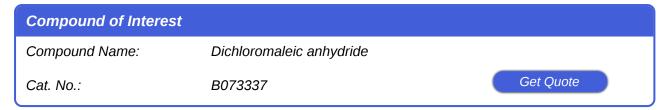


A Technical Guide to the Spectroscopic Data of Dichloromaleic Anhydride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key spectroscopic data for **dichloromaleic anhydride** (3,4-dichlorofuran-2,5-dione), a crucial reagent and building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The structural formula of **dichloromaleic anhydride** is C₄Cl₂O₃. Its symmetric nature and the absence of protons give rise to a simple yet informative spectroscopic profile.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular structure of **dichloromaleic anhydride**, which lacks any hydrogen atoms, its ¹H NMR spectrum is expected to be blank, showing only signals from the deuterated solvent or any proton-containing impurities. The ¹³C NMR spectrum, however, is informative.

Table 1: ¹³C NMR Spectroscopic Data for **Dichloromaleic Anhydride**



Carbon Type	Chemical Shift (δ) in ppm	Solvent
Carbonyl Carbon (C=O)	157.3 - 157.9	CDCl ₃
Olefinic Carbon (C-Cl)	135.7 - 135.8	CDCl₃
[1][2]		

1.2 Infrared (IR) Spectroscopy

The IR spectrum of **dichloromaleic anhydride** is dominated by strong absorptions characteristic of an unsaturated cyclic acid anhydride. The electron-withdrawing effect of the chlorine atoms influences the position of the key stretching frequencies.

Table 2: Key IR Absorption Bands for Dichloromaleic Anhydride

Functional Group	Expected Absorption Range (cm ⁻¹)	Description
C=O Stretch (Asymmetric)	1820 - 1860	Strong, characteristic
C=O Stretch (Symmetric)	1770 - 1790	Strong, characteristic
C=C Stretch	1630 - 1680	Medium, olefinic stretch
C-O-C Stretch	1200 - 1300	Strong, anhydride ether link
C-Cl Stretch	1120 - 1125	Medium to strong
[3][4]		

1.3 Mass Spectrometry (MS)

Electron ionization mass spectrometry of **dichloromaleic anhydride** reveals a characteristic molecular ion cluster due to the presence of two chlorine atoms.

Table 3: Mass Spectrometry Data for **Dichloromaleic Anhydride**



m/z Value	lon	Description
166, 168, 170	[C4Cl2O3]+·	Molecular ion (M+*) cluster, characteristic isotopic pattern for two Cl atoms.[5][6]
131, 133	[M - Cl]+	Loss of a chlorine radical.
110, 112	[M - 2CO]+ or [C ₂ Cl ₂ O]+	Loss of two carbon monoxide molecules.
87, 89	[C₂ClO] ⁺	Fragment resulting from cleavage of the anhydride ring.
62	[C ₂ O ₂] ⁺	Fragment corresponding to glyoxal cation radical.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a solid, crystalline compound like **dichloromaleic anhydride**. Instrument-specific parameters may require optimization.

2.1 NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of purified **dichloromaleic** anhydride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), if not provided by the solvent manufacturer.
- Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the ¹³C NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 100 or 125 MHz for ¹³C). A proton-decoupled pulse sequence is standard for obtaining singlet peaks for each unique carbon.
- Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform.
 Perform phase and baseline corrections to obtain the final spectrum.

Foundational & Exploratory





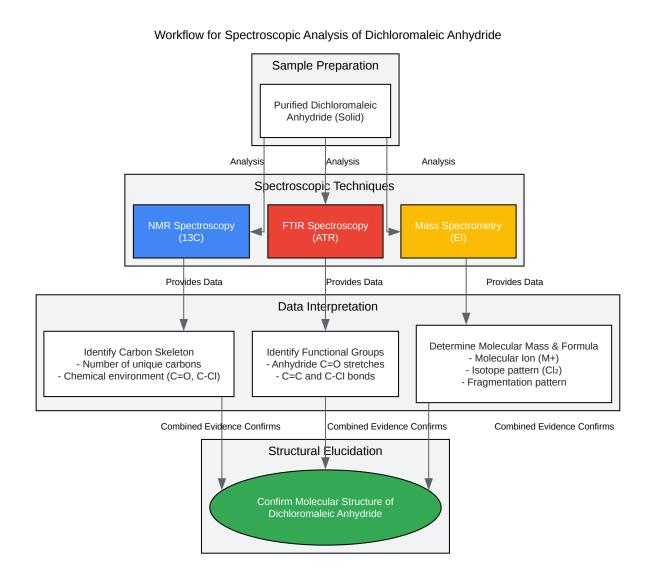
2.2 IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small amount (a few milligrams) of the solid dichloromaleic anhydride crystals directly onto the ATR crystal surface.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
- 2.3 Mass Spectrometry Protocol (Electron Ionization EI)
- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated in the vacuum of the instrument to produce a vapor.
- Ionization: Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M^{+*}).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.
- Mass Analysis: Accelerate the resulting ions through a magnetic or electric field in the mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-tocharge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.



Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural characterization of an organic compound like **dichloromaleic anhydride** using the described spectroscopic methods.



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Caption: Logical workflow for the structural analysis of dichloromaleic anhydride.

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